Felodipine-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Felodipine-d8 is a deuterated derivative of the drug Felodipine. Felodipine is a calcium channel blocker used to treat hypertension . It works by affecting the movement of calcium into the cells of the heart and blood vessels . Felodipine-d8 is an isotopically labeled version of Felodipine, in which eight hydrogen atoms have been replaced with deuterium atoms.

Synthesis Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, followed by large-scale crystallization through seeding the saturated solution of Felodipine .

Molecular Structure Analysis

Felodipine-d8 has a molecular weight of 384.51 g/mol and a molecular formula of C18H19Cl2N2O4D8. Its chemical structure is similar to that of Felodipine, but with the addition of eight deuterium atoms. Single crystals of the crystallosolvates [felodipine + N-methylformamide] and [Fel + DMF] with 1:1 stoichiometry were grown, and their structures were solved by X-ray diffraction methods .

Chemical Reactions Analysis

Felodipine form IV was obtained consistently via solvent evaporation in a pH-controlled solution, and followed by large-scale crystallization through seeding the saturated solution of Felodipine .

Physical And Chemical Properties Analysis

Felodipine-d8 is a white to off-white solid that is soluble in dimethyl sulfoxide, methanol, and ethanol. Form IV of Felodipine has a higher melting temperature but lower melting enthalpy compared to form I .

Wissenschaftliche Forschungsanwendungen

Hemodynamic Effects in Hypertension

Felodipine, a calcium antagonist, is known for its role in treating mild to moderate hypertension. A study by (Bicchi et al., 1998) explored its effects on arterial blood flow and venous function, using venous occlusion plethysmography. The study found felodipine significantly increased lower limb arterial inflow without altering venous outflow, contributing to its utility in treating mild essential hypertension.

Transdermal Delivery Development

In the field of drug delivery, felodipine has been a subject of research for enhancing transdermal delivery. A study by (Yusuf et al., 2014) developed nanovesicles for transdermal delivery of felodipine. Their research indicated significant enhancement in skin permeation compared to traditional formulations, showcasing the potential of nanotechnology in improving drug delivery systems.

Drug-Polymer Interaction for Solubility Enhancement

The interaction between drugs and polymers is another area where felodipine has been applied. (Pandey et al., 2015) focused on enhancing the solubility of felodipine through the formation of amorphous solid dispersions using an amphiphilic polymer. This study highlighted how drug-polymer interactions can lead to significant improvements in drug dissolution rates.

Cardiovascular Applications

Felodipine's effects on cardiovascular health have been a major area of research. A study by (Timmis et al., 1984) investigated its use in treating congestive heart failure. They found felodipine led to beneficial hemodynamic and metabolic effects, suggesting its potential application in treating heart failure.

Nanoparticle-Based Delivery Systems

The development of nanoparticle-based delivery systems for felodipine has also been explored. (Jana et al., 2014) prepared felodipine-loaded PLGA nanoparticles, aiming to enhance the drug's sustainability and antihypertensive effect. Their findings support the idea that nanoparticulate systems could offer improved drug delivery methods.

Safety And Hazards

Eigenschaften

CAS-Nummer |

1346602-65-0 |

|---|---|

Produktname |

Felodipine-d8 |

Molekularformel |

C18H11D8Cl2NO4 |

Molekulargewicht |

392.30 |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

72509-76-3 (unlabelled) |

Synonyme |

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3-Ethyl-d5 5-Methyl-d3 Ester |

Tag |

Felodipine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

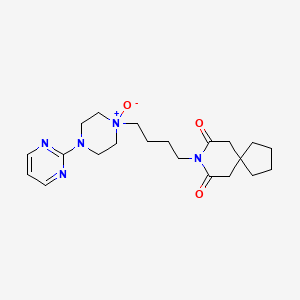

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)